molecular formula C10H10O2S2 B1580527 Difurfuryl disulfide CAS No. 4437-20-1

Difurfuryl disulfide

Cat. No. B1580527
CAS RN: 4437-20-1
M. Wt: 226.3 g/mol
InChI Key: CBJPZHSWLMJQRI-UHFFFAOYSA-N
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Description

Difurfuryl disulfide is a sulfur-containing volatile compound mainly found in roasted coffee . It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .


Molecular Structure Analysis

The empirical formula of Difurfuryl disulfide is C10H10O2S2 . Its molecular weight is 226.32 . The molecule contains a total of 25 bonds, including 15 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 disulfide, and 2 Furanes .


Chemical Reactions Analysis

Difurfuryl disulfide has been used in the preparation of poly(disulfido-imide)s by Diels-Alder (DA) reaction with various bismaleimides . More detailed information about its chemical reactions is not available in the retrieved resources.


Physical And Chemical Properties Analysis

Difurfuryl disulfide is a liquid with a refractive index of n20/D 1.585 (lit.) . It has a boiling point of 112-115 °C/0.5 mmHg (lit.) and a melting point of 10-11 °C (lit.) . The density of Difurfuryl disulfide is 1.233 g/mL at 25 °C (lit.) .

Scientific Research Applications

Disulfide Conjugation in Nucleic Acids Research

Disulfide conjugation is a pivotal tool in nucleic acids research, facilitating structural studies of DNA and RNA and their interactions with other macromolecules. This versatile and cost-effective method is utilized in studying the interactions of oligonucleotides with other biomolecules such as peptides and proteins, offering valuable insights (Stasinska, Putaj, & Chmielewski, 2019).

Disulfide Engineering in Proteins

Disulfide engineering is an important biotechnological tool, extensively used to enhance protein stability and modify functional characteristics. This engineering approach is supported by software like Disulfide by Design 2.0, which predicts pairs of residues that will likely form a disulfide bond if mutated to cysteines, enhancing the success of such technology (Craig & Dombkowski, 2013).

Disulfide Bonds in Protein Folding

Research on disulfide bonds offers insights into protein folding, structure, and stability. Studies using bovine pancreatic ribonuclease A as a model have demonstrated the role of disulfide bonds in unfolding proteins and their application in probing structural fluctuations in folded proteins (Wedemeyer, Welker, Narayan, & Scheraga, 2000).

Encapsulation and Release Characteristics of Difurfuryl Disulfide

Difurfuryl disulfide has been encapsulated in β-cyclodextrin to enhance its stability and protection. Studies on its release characteristics from the inclusion complex provide essential data for its controlled release and potential applications (Zhu, Jiang, Zhu, & Xiao, 2019).

UV-Photochemistry of the Disulfide Bond

Research on the photochemistry of disulfide bonds, using dimethyl disulfide as a model, helps understand the photochemical processes central to biochemical applications. This includes studying reaction products and kinetics, which is critical in understanding the disulfide systems' broad photochemistry (Ochmann et al., 2018).

Room-Temperature Self-Healing Elastomers

Difurfuryl disulfide plays a role in developing self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature without the need for catalysts or external intervention, showcasing potential applications in materials science (Rekondo et al., 2014).

Safety And Hazards

Difurfuryl disulfide should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

Future Directions

Difurfuryl disulfide has been widely used as a flavor compound or a pharmaceutical substance . Its encapsulation in β-cyclodextrin has been studied to provide protection and enhance the stability of the entrapped ingredients . This suggests potential future directions in the field of encapsulation and stability enhancement of volatile compounds.

properties

IUPAC Name

2-[(furan-2-ylmethyldisulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPZHSWLMJQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063463
Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.229-1.248
Record name 2,2'-(Dithiodimethylene)difuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Difurfuryl disulfide

CAS RN

4437-20-1
Record name Difurfuryl disulfide
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Record name 2,2'-(Thiodimethylene)-difuran
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name 2,2'-[dithiobis(methylene)]bisfuran
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Record name 2,2'-(DITHIODIMETHYLENE)DIFURAN
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Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

10 - 11 °C
Record name Bis(2-furanylmethyl) disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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